molecular formula C9H9NS B13333299 5-Methyl-2-(methylthio)benzonitrile

5-Methyl-2-(methylthio)benzonitrile

Cat. No.: B13333299
M. Wt: 163.24 g/mol
InChI Key: MJVPKVJGYKZWCY-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylthio)benzonitrile is an organic compound with the molecular formula C9H9NS It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(methylthio)benzonitrile can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-bromobenzonitrile with sodium methylthiolate. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

5-Methyl-2-bromobenzonitrile+NaSCH3This compound+NaBr\text{5-Methyl-2-bromobenzonitrile} + \text{NaSCH}_3 \rightarrow \text{this compound} + \text{NaBr} 5-Methyl-2-bromobenzonitrile+NaSCH3​→this compound+NaBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylthio)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: 5-Methyl-2-(methylsulfinyl)benzonitrile, 5-Methyl-2-(methylsulfonyl)benzonitrile

    Reduction: 5-Methyl-2-(methylthio)benzylamine

    Substitution: Various substituted benzonitriles depending on the nucleophile used

Scientific Research Applications

5-Methyl-2-(methylthio)benzonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylthio)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds with active site residues, while the methylthio group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzonitrile: Lacks the methylthio group, resulting in different chemical reactivity and applications.

    2-(Methylthio)benzonitrile: Similar structure but without the additional methyl group, leading to variations in physical and chemical properties.

    5-Methylbenzonitrile:

Uniqueness

5-Methyl-2-(methylthio)benzonitrile is unique due to the presence of both a methyl and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

5-methyl-2-methylsulfanylbenzonitrile

InChI

InChI=1S/C9H9NS/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,1-2H3

InChI Key

MJVPKVJGYKZWCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC)C#N

Origin of Product

United States

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